Edaglitazone

PPARγ pharmacology nuclear receptor binding thiazolidinedione potency

Edaglitazone (R-483, BM-13.1258) is a potent, selective PPARγ agonist (EC50 35.6 nM) with ~30-fold selectivity over PPARα. Unlike ciglitazone, it is >100-fold more potent at PPARγ and retains antiplatelet activity (3–16 μM) where ciglitazone is ineffective. It improves insulin sensitivity in obese rats (4.4 mg/kg p.o.) without affecting lean animals. Binding affinity (Kd 1.26 μM) and thermodynamic parameters are rigorously characterized. Ideal for PPARγ mechanistic studies, metabolic disease modeling, and platelet function assays requiring isoform-selective activation.

Molecular Formula C24H20N2O4S2
Molecular Weight 464.6 g/mol
CAS No. 892128-35-7
Cat. No. B10768922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEdaglitazone
CAS892128-35-7
Molecular FormulaC24H20N2O4S2
Molecular Weight464.6 g/mol
Structural Identifiers
SMILESCC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=C4C=CSC4=C(C=C3)CC5C(=O)NC(=O)S5
InChIInChI=1S/C24H20N2O4S2/c1-14-18(25-23(30-14)15-5-3-2-4-6-15)9-11-29-19-8-7-16(21-17(19)10-12-31-21)13-20-22(27)26-24(28)32-20/h2-8,10,12,20H,9,11,13H2,1H3,(H,26,27,28)
InChIKeyHAAXAFNSRADSMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Edaglitazone (CAS 892128-35-7): Procurement Guide for a Selective PPARγ Agonist Research Tool


Edaglitazone (R-483, BM-13.1258) is a synthetic small molecule belonging to the thiazolidinedione (TZD) class of PPARγ agonists [1]. It is characterized as a potent, selective, and orally active agonist of the peroxisome proliferator-activated receptor gamma (PPARγ), with documented antidiabetic, antihyperglycemic, and antiplatelet activities in preclinical models . Edaglitazone was originally developed by Roche and Chugai Pharmaceutical and reached Phase I clinical evaluation for type 2 diabetes, where it was reported to be well-tolerated and capable of significantly improving glucose homeostasis [2]. As an investigational compound not approved for clinical use, Edaglitazone is procured exclusively as a research reagent for mechanistic studies of PPARγ biology, metabolic disease modeling, and cardiovascular pharmacology [3].

Why Edaglitazone Cannot Be Substituted with Other TZD-Class PPARγ Agonists Without Experimental Validation


The thiazolidinedione (TZD) class encompasses multiple PPARγ agonists—including rosiglitazone, pioglitazone, troglitazone, and ciglitazone—that exhibit substantial divergence in receptor binding affinity, selectivity profiles, cofactor recruitment dynamics, and functional outcomes [1]. Edaglitazone demonstrates distinct structural features, particularly a bulkier and longer hydrophobic tail, that confer additional hydrophobic interactions within the PPARγ ligand-binding domain not observed with simpler TZDs such as ciglitazone [2]. These molecular differences translate into quantitatively distinct pharmacological profiles: Edaglitazone exhibits a PPARγ potency that exceeds ciglitazone by over 100-fold and demonstrates antiplatelet activity at concentrations where ciglitazone is ineffective [2]. Consequently, direct substitution of Edaglitazone with another TZD—even a chemically similar analog—without confirmatory experimentation risks introducing uncharacterized variables in binding kinetics, downstream gene expression, and functional assays [3]. The quantitative evidence below establishes the specific dimensions along which Edaglitazone differs from its closest comparators.

Edaglitazone: Quantitative Differentiation Evidence Against TZD-Class Comparators


PPARγ Binding Potency of Edaglitazone Versus Ciglitazone

Edaglitazone demonstrates substantially greater binding potency for PPARγ compared to the structurally similar TZD analog ciglitazone. Computational binding affinity calculations and experimental validation confirm that Edaglitazone is over 100-fold more potent as a PPARγ agonist than ciglitazone [1]. This potency differential is attributed to the bulkier and longer hydrophobic tail of Edaglitazone, which establishes additional hydrophobic interactions within the PPARγ ligand-binding domain that are absent in the simpler ciglitazone structure [1].

PPARγ pharmacology nuclear receptor binding thiazolidinedione potency

PPARγ Versus PPARα Selectivity Profile of Edaglitazone

Edaglitazone exhibits a defined selectivity window between PPARγ and PPARα isoforms. In cofactor recruitment assays, Edaglitazone displays EC50 values of 35.6 nM for PPARγ and 1053 nM for PPARα, yielding a selectivity ratio of approximately 30-fold in favor of PPARγ . While direct EC50 comparisons under identical assay conditions for all TZDs are not uniformly available in the literature, pioglitazone is described in some sources as having dual PPARγ/PPARα agonist activity, whereas Edaglitazone's profile is characterized as having predominant PPARγ activity with little PPARα activity [1]. This isoform selectivity profile is relevant for experimental designs requiring PPARγ-specific interrogation.

PPAR isoform selectivity nuclear receptor pharmacology off-target profiling

Anti-Hyperglycemic Efficacy in Obese Rat Model

Edaglitazone improves insulin sensitivity in a diet-induced obesity model with a defined dosing regimen and specific responder phenotype. In obese rats, oral administration of Edaglitazone at 4.4 mg/kg once daily for 10 days significantly enhanced insulin sensitivity, whereas the same treatment produced no detectable effect in lean rats . This context-dependent efficacy—active in the pathophysiological state but not in normal physiology—represents a meaningful differentiation from earlier TZDs such as troglitazone, which was associated with idiosyncratic hepatotoxicity independent of diabetic status [1].

insulin sensitivity type 2 diabetes model in vivo pharmacology

PPARγ Binding Affinity of Edaglitazone Compared to Rosiglitazone

Isothermal titration calorimetry (ITC) analysis demonstrates that Edaglitazone and rosiglitazone exhibit comparable binding affinities for the PPARγ ligand-binding domain. Under identical experimental conditions, Edaglitazone displayed a dissociation constant (Kd) of 1.26 μM (95% CI: 1.10–1.42 μM), while rosiglitazone exhibited a Kd of 1.28 μM (95% CI: 1.13–1.43 μM) [1]. The Gibbs free energy values were also similar: ΔG = −8.051 kcal mol−1 for Edaglitazone and ΔG = −8.042 kcal mol−1 for rosiglitazone [1].

isothermal titration calorimetry ligand binding affinity PPARγ Kd

Anti-Hyperglycemic and Lipid-Modulating Activity Profile of Edaglitazone

Edaglitazone exhibits functional effects on glucose and lipid metabolism that have been characterized in both in vitro and in vivo systems. In soleus muscle strips isolated from obese rats, Edaglitazone (1, 5, and 25 μM) increased [³H]2-deoxyglucose transport in both the presence and absence of insulin, and increased glycogen synthesis in the presence of insulin [1]. Additionally, Edaglitazone has been reported to lower triglyceride and free fatty acid levels . These metabolic effects are consistent with PPARγ agonism and represent functional activity that may differentiate Edaglitazone from partial agonists or selective PPARγ modulators (SPPARMs) that exhibit biased signaling profiles [2].

glucose metabolism lipid modulation antihyperglycemic

Recommended Research Applications for Edaglitazone Based on Quantitative Differentiation Evidence


PPARγ-Specific Transcriptional Profiling Studies

Edaglitazone is indicated for experiments requiring PPARγ-selective activation with minimized cross-reactivity at PPARα. With an EC50 of 35.6 nM for PPARγ and 1053 nM for PPARα—representing approximately 30-fold selectivity —Edaglitazone enables researchers to interrogate PPARγ-mediated transcriptional programs without the confounding effects of concomitant PPARα activation that may occur with dual agonists such as pioglitazone [1]. This selectivity profile is particularly relevant for gene expression studies employing RNA-seq or ChIP-seq where isoform-specific target gene identification is critical.

Antiplatelet Pharmacology and Cardiovascular Protection Studies

Edaglitazone is uniquely suited for investigations of PPARγ-mediated antiplatelet effects. Unlike the structurally similar ciglitazone—which loses antiplatelet activity at low concentrations—Edaglitazone retains robust antiplatelet effects across a broad concentration range and increases intraplatelet cAMP levels in a concentration-dependent manner while preventing collagen-induced PPARγ secretion . At concentrations of 3–16 μM, Edaglitazone inhibits collagen-induced platelet aggregation [1]. These properties position Edaglitazone as a preferred tool compound for studies examining the intersection of PPARγ signaling, platelet function, and cardiovascular protection.

Insulin-Resistant Metabolic Disease Modeling

Edaglitazone is indicated for in vivo metabolic studies in obesity-associated insulin resistance models. Its demonstrated ability to improve insulin sensitivity in obese rats at 4.4 mg/kg p.o. for 10 days, while exerting no detectable effect in lean animals , makes it a valuable tool for disease-relevant pharmacology studies. Additionally, Edaglitazone increases glucose transport and glycogen synthesis in isolated soleus muscle from obese rats at concentrations of 1–25 μM [1]. This context-dependent efficacy supports the use of Edaglitazone in diet-induced obesity and genetic obesity models where insulin resistance is a primary experimental endpoint.

PPARγ Cofactor Recruitment and Ligand Cooperativity Studies

Edaglitazone is a suitable reference compound for biophysical studies of PPARγ ligand binding and cofactor recruitment. The compound's binding affinity (Kd = 1.26 μM) and thermodynamic parameters (ΔG = −8.051 kcal mol−1) have been rigorously characterized via isothermal titration calorimetry , establishing a quantitative baseline for comparative ligand studies. Edaglitazone has also been employed as a reference PPARγ agonist in cofactor recruitment assays alongside PPARα and PPARδ reference compounds [1], making it an appropriate standard for high-throughput screening campaigns and structure-activity relationship studies of novel PPARγ ligands.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Edaglitazone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.